Methyl 2-methyl-3-(2-methylphenyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-3-(2-methylphenyl)benzoate: is an organic compound with the molecular formula C16H16O2 . It is a methyl ester derivative of benzoic acid, characterized by the presence of a methyl group at the second position and a 2-methylphenyl group at the third position on the benzoate ring. This compound is used in various research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity . Therefore, it’s possible that this compound could also interact with bacterial proteins or enzymes, disrupting their normal function.
Mode of Action
Based on its structural similarity to other benzoate derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Similar compounds have been shown to interfere with bacterial cell division , suggesting that this compound might also affect similar pathways.
Result of Action
If it does indeed have antimicrobial activity, it could lead to the death of bacterial cells by disrupting essential cellular processes .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives, such as this compound, can undergo various reactions, including free radical bromination and nucleophilic substitution .
Molecular Mechanism
It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-3-(2-methylphenyl)benzoate typically involves the esterification of 2-methyl-3-(2-methylphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-3-(2-methylphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-methyl-3-(2-methylphenyl)benzoic acid.
Reduction: 2-methyl-3-(2-methylphenyl)benzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Methyl 2-methyl-3-(2-methylphenyl)benzoate is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of aromatic compounds with biological systems.
Industry: Used as an intermediate in the production of dyes, fragrances, and other fine chemicals
Comparison with Similar Compounds
- Methyl 2-methylbenzoate
- Methyl 3-methylbenzoate
- Methyl 4-methylbenzoate
- Methyl 2-methyl-3-nitrobenzoate
Comparison: Methyl 2-methyl-3-(2-methylphenyl)benzoate is unique due to the presence of both a methyl group and a 2-methylphenyl group on the benzoate ring, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 2-methyl-3-(2-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-7-4-5-8-13(11)14-9-6-10-15(12(14)2)16(17)18-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDJDKYCEOXUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C(=CC=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.